Tetramisole hydrochloride
Overview
Description
Tetramisole hydrochloride is a racemic mixture of levamisole and its enantiomer dexamisole. It is a specific inhibitor of tissue non-specific alkaline phosphatase and is used in veterinary medicine to treat ascariasis and other worm infections. Additionally, it has immunostimulant properties and has been used in various scientific research applications .
Mechanism of Action
Target of Action
Tetramisole hydrochloride primarily targets nicotinic acetylcholine receptors and alkaline phosphatases . The nicotinic acetylcholine receptors play a crucial role in transmitting signals in the nervous system, while alkaline phosphatases are enzymes involved in many cellular processes, including dephosphorylation.
Mode of Action
This compound acts as an agonist to nicotinic acetylcholine receptors , leading to paralysis of parasites . It also inhibits alkaline phosphatases , including those in the kidney, liver, placenta, bone, and tumor . The exact mechanism of its anticancer activity is currently unknown .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the disruption of signal transmission in the nervous system of parasites due to its agonistic action on nicotinic acetylcholine receptors . This leads to paralysis and eventual death of the parasites. Additionally, by inhibiting alkaline phosphatases, this compound may affect various cellular processes where these enzymes play a role .
Pharmacokinetics
A study on the chiral pharmacokinetics of tetramisole stereoisomers found thatdexamisole showed significantly longer apparent elimination half-lives (7.02 – 10.0 h) than levamisole (2.87 – 4.77 h) . This suggests that the two enantiomers of tetramisole may have different pharmacokinetic profiles.
Result of Action
The primary result of this compound’s action is the paralysis and death of parasitic worms , making it an effective anthelmintic . It is used to treat various worm infections, including hookworm .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Tetramisole hydrochloride is known to interact with various enzymes and proteins. It is a well-documented inhibitor of tissue non-specific alkaline phosphatase (TNAP) . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been observed to suppress neuronal activity independently from its inhibitory action on TNAP in mouse cortex . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects highlight the significant influence of this compound on cell function, including its impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TNAP, leading to a decrease in the availability of GABA and adenosine, the main inhibitory neurotransmitters in the cortex . It also appears to block voltage-dependent sodium channels, suggesting that it has multiple targets in the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce neuronal response amplitude in a dose-dependent manner over time . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has a stimulating effect on the immune system of mammals, including livestock and pets. At higher doses, it can have the opposite effect .
Metabolic Pathways
It is known to inhibit TNAP, which may be involved in the synthesis of GABA and adenosine .
Transport and Distribution
Given its solubility in water , it is likely to be quickly absorbed into the bloodstream and distributed throughout the body.
Subcellular Localization
Given its ability to inhibit TNAP, an ecto-enzyme located on the extracellular side of cells , it is likely to interact with cellular components at the extracellular level.
Preparation Methods
The preparation of tetramisole hydrochloride involves several steps:
Synthesis of Tetramisole: This involves reacting styrene oxide with ethanolamine to obtain an addition product. This product is then chlorinated using thionyl chloride to obtain a chlorination product.
Cyclization: The chlorination product undergoes cyclization with thiourea in the presence of hydrochloric acid to form tetramisole.
Formation of this compound: The tetramisole is then reacted with hydrochloric acid to form this compound
Chemical Reactions Analysis
Tetramisole hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrolysis: This compound is stable in acidic solutions but undergoes hydrolysis under alkaline conditions
Scientific Research Applications
Tetramisole hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Tetramisole hydrochloride is similar to levamisole hydrochloride, which is its active enantiomer. Both compounds have similar uses and mechanisms of action. this compound is a racemic mixture, while levamisole hydrochloride is the pure enantiomer. Other similar compounds include:
Levamisole Hydrochloride: Used for similar purposes but is more potent due to its purity.
Pyrantel Pamoate: Another anthelmintic used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections .
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017245 | |
Record name | Tetramisole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5086-74-8, 16595-80-5, 4641-34-3 | |
Record name | Tetramisole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramisole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramisole hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Levamisole hydrochloride | |
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Record name | NSC215179 | |
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Record name | Tetramisole hydrochloride | |
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Record name | Tetramisole hydrochloride | |
Source | EPA DSSTox | |
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Record name | Tetramisole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |
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Record name | TETRAMISOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: How does Tetramisole hydrochloride exert its anthelmintic effect?
A1: this compound, specifically its active enantiomer Levamisole hydrochloride, acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible nematodes. [, , ] This binding leads to persistent muscle stimulation and spastic paralysis in the parasites. [, ]
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H12N2S • HCl and a molecular weight of 240.76 g/mol. [, ]
Q3: Are there any characteristic spectroscopic data available for this compound?
A4: UV spectrophotometry is commonly employed for this compound analysis, with maximum absorbance observed at 214 nm in distilled water. [, ] This spectroscopic property is utilized for quantitative determination in various samples. [, ]
Q4: What is the stability profile of this compound in pharmaceutical formulations?
A5: Research suggests that this compound can degrade under certain conditions. [, ] Stability-indicating HPLC methods have been developed and validated to assess its stability in pharmaceutical formulations. [, ] These methods ensure accurate quantification even in the presence of degradation products. [, ]
Q5: Are there any known compatibility issues with this compound in formulations?
A6: While specific compatibility issues weren't detailed in the provided research, ensuring the stability and efficacy of this compound formulations requires careful consideration of excipients and storage conditions. [, , ] Analytical techniques like HPLC are crucial for monitoring potential interactions and degradation. [, ]
Q6: How can the stability of this compound in formulations be enhanced?
A7: While specific strategies aren't detailed in the provided research, general approaches like optimizing pH, using appropriate packaging, and incorporating antioxidants could be investigated to improve the stability of this compound formulations. [, , ]
Q7: How is this compound administered, and what is its fate in the body?
A8: this compound is typically administered orally or subcutaneously in veterinary practice. [, , ] Its absorption, distribution, metabolism, and excretion characteristics can vary between species. [, ]
Q8: What types of in vitro and in vivo models are used to study this compound's activity?
A10: In vitro assays using isolated nematode muscle preparations can be employed to study the direct effects of this compound on parasite motility. [] In vivo studies utilize experimentally infected animals to assess its efficacy against various nematode species and life stages. [, , ]
Q9: Has this compound's efficacy been evaluated in clinical settings?
A11: Controlled trials in naturally infected sheep and cattle have been conducted to assess the efficacy of this compound against a range of gastrointestinal nematodes. [, ] These trials provide valuable data on its real-world performance and inform treatment recommendations. [, ]
Q10: Is there evidence of resistance to this compound in nematode populations?
A12: Yes, research indicates emerging resistance to this compound in gastrointestinal nematodes of sheep, particularly Haemonchus contortus. [, ] This highlights the importance of monitoring for resistance and implementing strategies to mitigate its development. [, ]
Q11: Does resistance to this compound confer cross-resistance to other anthelmintics?
A13: Studies show varying degrees of cross-resistance between this compound, Morantel tartrate, and Fenbendazole in sheep nematodes. [, ] This suggests that resistance mechanisms might provide protection against multiple anthelmintics with similar modes of action or target sites. [, ]
Q12: What analytical methods are commonly employed for the quantification of this compound?
A14: Spectrophotometric techniques, particularly UV spectrophotometry, are widely used due to their simplicity and sensitivity in determining this compound concentrations. [, , ] Additionally, HPLC methods, including stability-indicating variations, provide more comprehensive analysis, especially in complex matrices like pharmaceutical formulations. [, ]
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